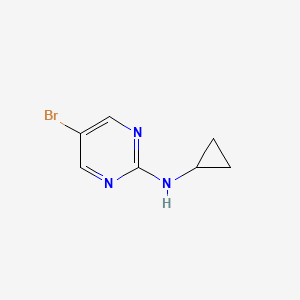

5-bromo-N-cyclopropylpyrimidin-2-amine

概要

説明

5-Bromo-N-cyclopropylpyrimidin-2-amine is a chemical compound that belongs to the family of pyrimidine derivatives. It has a molecular formula of C7H8BrN3 and a molecular weight of 214.06 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropylpyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine. One common method includes dissolving 5-bromo-2-chloropyrimidine in isopropanol, followed by the addition of cyclopropylamine and N,N-diisopropylethylamine. The reaction mixture is then heated under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

化学反応の分析

Types of Reactions: 5-Bromo-N-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

科学的研究の応用

5-Bromo-N-cyclopropylpyrimidin-2-amine has several scientific research applications, including:

作用機序

The mechanism of action of 5-bromo-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha . The compound’s antitumor properties may involve the inhibition of cell proliferation pathways.

類似化合物との比較

- 5-Bromo-2-chloropyrimidine

- 2-Amino-5-bromopyrimidine

- 5-Bromo-2-fluoropyrimidine

Comparison: 5-Bromo-N-cyclopropylpyrimidin-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

生物活性

5-Bromo-N-cyclopropylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula CHBrN and a molecular weight of 214.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation modulation.

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine, often using solvents like isopropanol under reflux conditions. This method allows for the formation of the desired compound with high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound exhibited an IC value of approximately 40% growth inhibition in NCI-USA anticancer assays, indicating promising antitumor activity .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC value of 435 nM, which is crucial for angiogenesis in tumors . Additionally, it influences inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting a dual role in both cancer and inflammation modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, cyclopropyl group | Anticancer, anti-inflammatory |

| 5-Chloro-N-cyclopropylpyrimidin-2-amine | Chlorine instead of bromine | Antithrombotic |

| 5-Bromo-N-cyclobutylpyrimidin-2-amine | Cyclobutyl group instead of cyclopropyl | Antimicrobial |

| 5-Bromo-N-butylpyrimidin-2-amine | Butyl group instead of cyclopropyl | Antiviral properties |

This table illustrates how variations in substituents can significantly alter the biological activity profiles of these compounds.

Case Studies and Research Findings

- Anticancer Efficacy : A study reported that this compound significantly reduced cell viability in MCF-7 cells, leading to increased apoptosis as indicated by elevated levels of apoptotic markers such as caspase-3 and Bax .

- VEGFR-2 Inhibition : Molecular docking studies revealed that this compound effectively binds to the active site of VEGFR-2, suggesting a mechanism for its antiangiogenic properties. The computational analysis predicted favorable interactions that align with its observed biological effects.

- Inflammation Modulation : In vivo models demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines, supporting its potential use in inflammatory diseases alongside its anticancer properties .

特性

IUPAC Name |

5-bromo-N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLUUYCRRPSCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407611 | |

| Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-20-7 | |

| Record name | 5-Bromo-N-cyclopropyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。